
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, also known as MRS2179, is a purinergic P2Y1 receptor antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione acts as an antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). The P2Y1 receptor is involved in various physiological processes, such as platelet aggregation, vasoconstriction, and inflammation. By blocking the P2Y1 receptor, 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione inhibits these processes and exerts its therapeutic effects.
Biochemical and Physiological Effects
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been shown to have various biochemical and physiological effects. It inhibits platelet aggregation, which is important in the prevention of thrombosis. It also inhibits vasoconstriction, which is important in the regulation of blood pressure. In addition, it has anti-inflammatory effects, which are important in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research of 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. One potential direction is the development of more potent and selective P2Y1 receptor antagonists. Another direction is the investigation of the therapeutic potential of 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione in other diseases, such as cancer and autoimmune diseases. Furthermore, the development of more effective delivery methods for 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione could improve its bioavailability and effectiveness in vivo.
Synthesis Methods
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can be synthesized through a multistep process starting from commercially available 2,6-dioxopurine. The first step involves the reaction of 2,6-dioxopurine with hexyl mercaptan in the presence of a base to yield the hexylsulfanyl derivative. The second step involves the reaction of the hexylsulfanyl derivative with 2-methoxyethyl bromide in the presence of a base to yield the final product, 8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione.
Scientific Research Applications
8-Hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-thrombotic, and anti-cancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
properties
IUPAC Name |
8-hexylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-4-5-6-7-10-23-15-16-12-11(19(15)8-9-22-3)13(20)17-14(21)18(12)2/h4-10H2,1-3H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVPAPCEZTNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

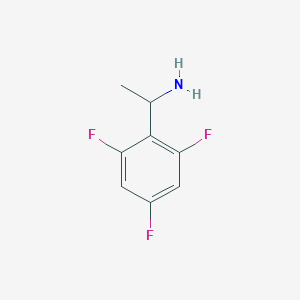
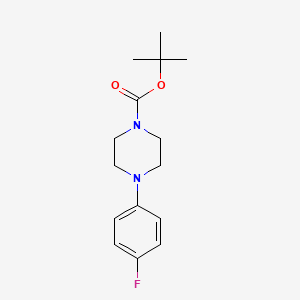
![Ethyl 4-[(3-methoxy-4-phenoxycarbonyloxyphenyl)methylideneamino]benzoate](/img/structure/B2482119.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2482121.png)
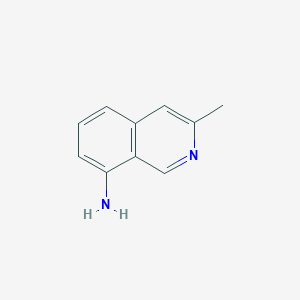

![Tert-butyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2482125.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-benzylacetamide](/img/structure/B2482127.png)
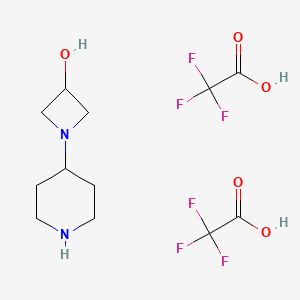
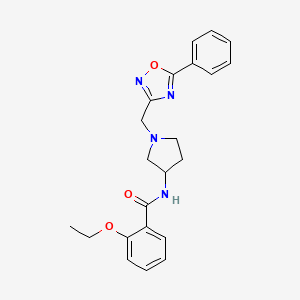
![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2482132.png)
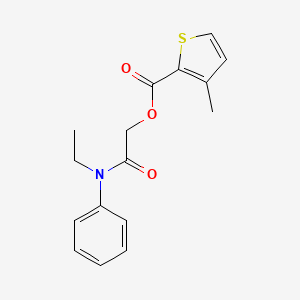
![3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2482136.png)
![N-(2-chloro-4-methylphenyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2482139.png)